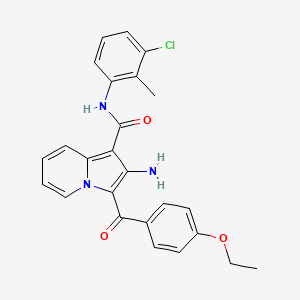
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H22ClN3O3 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds often involve reactions with various reagents to produce derivatives with potential biological activities. For example, synthesis techniques can yield compounds with cytotoxic properties against certain cell lines, showcasing the potential for therapeutic applications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity
- Certain derivatives synthesized from similar compounds exhibit cytotoxic activity, indicating potential for cancer treatment research. The methodology for these syntheses, followed by in vitro cytotoxic activity screening, highlights the compounds' relevance in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Photoluminescence Behavior
- Studies on compounds with structural similarities have revealed unusual blue-shifted acid-responsive photoluminescence behavior. This property is significant for developing photoluminescent materials with potential applications in sensors and imaging technologies (Outlaw, Zhou, Bragg, & Townsend, 2016).
Antimicrobial Activity
- Research on derivatives of similar compounds has shown excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. These findings support the compounds' potential as multifunctional agents for treating various diseases and conditions (Mahanthesha, Suresh, & Naik, 2022).
Potential Application to Tropical Diseases
- The design and synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases demonstrate the versatility of these compounds. The strategic synthesis of indolizine core structures for efficient derivatization highlights the innovative approaches in drug development for neglected tropical diseases (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Properties
IUPAC Name |
2-amino-N-(3-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-17-12-10-16(11-13-17)24(30)23-22(27)21(20-9-4-5-14-29(20)23)25(31)28-19-8-6-7-18(26)15(19)2/h4-14H,3,27H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFLGLXVYNFWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
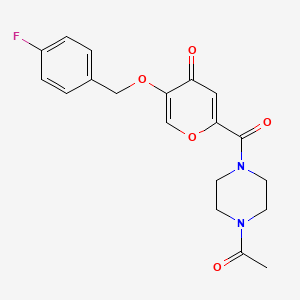
![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

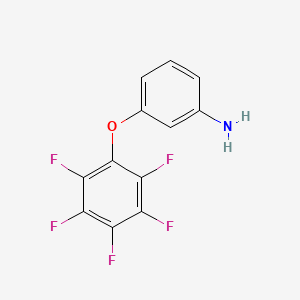
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)


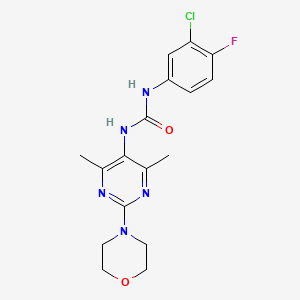
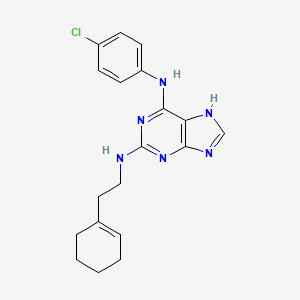
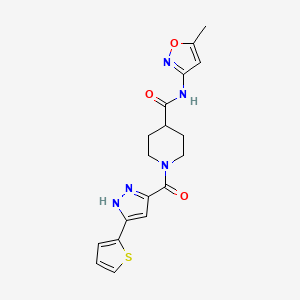
![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)
